1-[(2-Methoxyphenyl)methyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBRJIYUDLSVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342894-55-7 | |
| Record name | 1-[(2-methoxyphenyl)methyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)methyl]piperidin-4-amine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(2-Methoxyphenyl)methyl]piperidin-4-amine has been investigated for its potential role as a pharmacological agent. Its structural similarities to known psychoactive compounds suggest that it may exhibit activity at various neurotransmitter receptors.
Case Studies
- Neuropharmacology : Studies have indicated that this compound may interact with serotonin and dopamine receptors, making it a candidate for further exploration in treating mood disorders and schizophrenia .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel pharmaceuticals and biologically active compounds.
Synthetic Pathways
- The synthesis typically involves the reaction of piperidine derivatives with methoxybenzyl halides under basic conditions, allowing for the formation of the desired product .
Material Science
In material science, this compound has potential applications due to its unique chemical structure. It may be used in the development of new polymers or as a modifier for existing materials to enhance their properties.
Applications
- Used as a ligand in coordination chemistry to create new materials with specific electronic or optical properties .
Biochemical Research
The compound has been utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to modulate biological pathways makes it valuable for understanding complex biochemical systems.
Research Findings
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-[(2-Methoxyphenyl)methyl]piperidin-4-amine, highlighting differences in substituents, molecular properties, and biological activities:
Key Comparative Insights
Substituent Effects on Receptor Binding: The 2-methoxyphenyl group in the target compound provides moderate dopamine D2 receptor affinity, likely due to its electron-donating methoxy group facilitating hydrogen bonding with orthosteric sites . In contrast, the 2-nitrobenzyl substituent in the piperazine analogue (Ki = 54 nM) enhances binding via stronger π-π interactions and electron-withdrawing effects . Chlorophenyl derivatives (e.g., 1-[(4-Chlorophenyl)methyl]piperidin-4-amine) exhibit distinct metabolic pathways, undergoing permanganate oxidation to yield chlorobenzene and amino acids, suggesting higher oxidative liability compared to methoxy-substituted analogues .
Computational and Docking Analyses :
- Docking studies on 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine revealed interactions with both orthosteric and allosteric sites of the dopamine D2 receptor, driven by the nitro group’s orientation . The target compound’s methoxy group may occupy a subpocket near transmembrane helix 5, but with lower affinity due to reduced steric complementarity .
Metabolic and Kinetic Behavior: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine undergoes Ru(III)-catalyzed oxidation with a 1:4 stoichiometry (substrate:KMnO4), producing chlorobenzene and L-alanine derivatives. This contrasts with the target compound, where the methoxy group may stabilize against oxidation .
Biological Activity
1-[(2-Methoxyphenyl)methyl]piperidin-4-amine, also known as MBPA, is an organic compound with a unique structure that includes a piperidine ring substituted with a 2-methoxyphenylmethyl group. The molecular formula for MBPA is with a molecular weight of approximately 220.31 g/mol. This compound has garnered interest in pharmacological research, particularly concerning its interactions with neurotransmitter systems.
- Molecular Formula :
- Molecular Weight : 220.31 g/mol
- Appearance : Colorless to pale yellow oil
Pharmacological Profile
MBPA has shown potential biological activities, particularly in relation to the dopamine D2 receptor (D2 DAR). Research indicates that this compound may interact with various neurotransmitter systems, making it a candidate for further pharmacological studies.
- Dopamine D2 Receptor Affinity :
- A study synthesized several derivatives of piperidine and evaluated their affinity for the D2 DAR using competitive displacement assays. The compound with the highest affinity was identified as 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, which exhibited a Ki value of 30.6 nM, indicating strong binding capability to the receptor .
- Another derivative, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated an affinity of Ki = 54 nM .
| Compound Name | Ki (nM) | Notes |
|---|---|---|
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | Moderate affinity |
| 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | 30.6 | Highest affinity |
While specific mechanisms of action for MBPA are not fully elucidated, docking studies suggest that it may form stable interactions with the D2 DAR through hydrogen bonds and salt bridges, particularly involving Asp114 of the receptor . This interaction is crucial for modulating dopaminergic signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of MBPA derivatives to explore their biological activities:
- Synthesis and Evaluation :
- Docking Analysis :
Q & A
Q. What are the common synthetic routes for 1-[(2-Methoxyphenyl)methyl]piperidin-4-amine, and how can reaction conditions be optimized for academic-scale preparation?
The synthesis typically involves alkylation of piperidin-4-amine derivatives with 2-methoxybenzyl halides. A standard method includes reacting N-substituted piperidin-4-amine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile or ethanol) at 60–80°C for 12–24 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol minimizes side reactions.
- Base strength : Strong bases like NaH improve alkylation efficiency but require anhydrous conditions.
- Stoichiometry : A 1.2:1 molar ratio of benzyl halide to amine prevents excess reagent accumulation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .
Q. Which analytical techniques are most suitable for characterizing this compound, and how are method parameters validated?
- Reverse-phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid (pH 2.5). For MS compatibility, replace phosphoric acid with 0.1% formic acid. Retention time: ~8.2 minutes .
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy group), δ 2.6–3.2 (piperidine protons).
- Validation parameters : Linearity (R² > 0.99 across 0.1–100 µg/mL), precision (%RSD < 2%), and recovery rates (95–105%) ensure method robustness .
Advanced Research Questions
Q. How can the catalytic role of transition metals (e.g., Ru(III)) in oxidation reactions of piperidin-4-amine derivatives be mechanistically evaluated?
- Kinetic profiling : Conduct spectrophotometric assays (λ = 525 nm) under pseudo-first-order conditions ([oxidant] ≫ [substrate]). Monitor MnO₄⁻ decay to calculate rate constants (kobs) .
- Mechanistic steps :
Complex formation : Ru(III) binds to the substrate, forming a [Ru(H₂O)₆]³⁺-amine complex (confirmed via Job’s plot).
Electron transfer : The substrate’s amine group donates electrons to Ru(III), facilitating oxidation.
Rate law derivation : Use steady-state approximations to relate kobs to [OH⁻], [Ru(III)], and [substrate]. For example, rate = k[Ru(III)][substrate]⁰.⁸[OH⁻]⁰.⁵ .
- DFT validation : B3LYP/6-311G++(d,p) calculations model transition states, comparing HOMO-LUMO gaps (e.g., 5.41 eV for reactant vs. 6.14 eV for product) to confirm thermodynamic favorability .
Q. What experimental strategies resolve contradictions in kinetic data for oxidation reactions involving piperidin-4-amine derivatives?
- Controlled variables : Fix ionic strength (0.1 mol dm⁻³ NaClO₄) and temperature (±0.1°C) to isolate catalytic effects.
- Factorial design : Vary [Ru(III)] (0.01–0.1 mM) and [OH⁻] (0.05–0.5 M) to identify non-linear dependencies.
- Activation parameters : Calculate ΔH‡ (e.g., 42 kJ/mol), ΔS‡ (e.g., −120 J/K·mol), and ΔG‡ (e.g., 85 kJ/mol) via Eyring plots to differentiate rate-limiting steps .
- Cross-validation : Compare experimental kobs with DFT-predicted values (error < 10%) to validate mechanisms .
Q. How can computational methods (e.g., molecular docking) guide the design of biologically active piperidin-4-amine derivatives?
- Target selection : Focus on receptors like dopamine D₂ (PDB: 6CM4) based on structural analogs showing antipsychotic activity .
- Docking workflow :
Ligand preparation : Minimize energy (MMFF94 force field) and assign partial charges (Gasteiger method).
Grid generation : Define binding pockets (e.g., orthosteric site residues: Asp114, Ser193).
Scoring : Use AutoDock Vina to rank binding affinities (ΔG < −8 kcal/mol indicates strong interaction).
- SAR analysis : Modify the 2-methoxy group to electron-withdrawing substituents (e.g., Cl) and assess docking scores to optimize receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
